molecular formula C10H13F2N B3276207 [(2,4-DIFLUOROPHENYL)METHYL](PROPYL)AMINE CAS No. 637015-27-1

[(2,4-DIFLUOROPHENYL)METHYL](PROPYL)AMINE

Cat. No.: B3276207
CAS No.: 637015-27-1
M. Wt: 185.21 g/mol
InChI Key: KPVAIUHSMFTAJU-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)methylamine (CAS: 623143-41-9) is a fluorinated secondary amine with the molecular formula C₁₀H₁₃F₂N and a molecular weight of 171.19 g/mol. The compound features a 2,4-difluorophenyl group attached to a methylamine backbone, further substituted with a propyl chain. Its structure combines lipophilic fluorine substituents with a flexible alkyl chain, which may influence its physicochemical properties, such as solubility and metabolic stability.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h3-4,6,13H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVAIUHSMFTAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-DIFLUOROPHENYL)METHYLAMINE typically involves the reaction of 2,4-difluorobenzyl chloride with propylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of (2,4-DIFLUOROPHENYL)METHYLAMINE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency .

Chemical Reactions Analysis

Types of Reactions

(2,4-DIFLUOROPHENYL)METHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

(2,4-Difluorophenyl)methylamine has been investigated for its potential as a therapeutic agent in various diseases. Key applications include:

  • Pain Management : Studies have shown that this compound acts as an inhibitor of the Na v1.8 sodium ion channel, which is involved in pain signaling pathways. In rodent models, it demonstrated significant analgesic properties with a dose-dependent response.
  • Neuropharmacology : Its ability to cross the blood-brain barrier suggests potential efficacy in treating central nervous system disorders. Preliminary research indicates modulation of serotonin receptors, which may impact mood regulation and anxiety .
  • Anticancer Activity : Research has documented cytotoxic effects against several cancer cell lines, linked to mechanisms such as apoptosis induction and cell cycle arrest at the G1 phase .

Enzyme Inhibition Studies

The compound has shown inhibitory effects on various enzymes, making it a candidate for further exploration in drug development:

  • Enzyme Targets : It exhibits selectivity towards certain enzymes involved in metabolic pathways, which could lead to the development of novel inhibitors for therapeutic use.

Materials Science

In industrial applications, (2,4-Difluorophenyl)methylamine is utilized as a building block for synthesizing more complex organic molecules. Its unique properties allow for innovations in material development.

Comparative Analysis of Related Compounds

Understanding the structure-activity relationship (SAR) of (2,4-Difluorophenyl)methylamine compared to related compounds can provide insights into its biological activity:

Compound Name Target Activity EC50 (μM) Notes
(2,4-Difluorophenyl)methylamineNa v1.8 Inhibitor0.5Significant analgesic effect observed
4-(Pyridin-3-ylmethyl)-anilineSerotonin Receptor Agonist0.8Modulates mood-related pathways
N-(2-fluorophenyl)-pyridin-3-amineAnticancer Activity0.7Induces apoptosis in cancer cells

Pain Management Study

A study conducted on rodent models evaluated the analgesic effects of (2,4-Difluorophenyl)methylamine. The results indicated that administration at varying doses resulted in a significant reduction in pain behaviors, supporting its potential use in pain therapy.

Neuropharmacological Assessment

The lipophilicity of the compound (clog P = 3.5) was assessed to determine its ability to penetrate the blood-brain barrier. This property is crucial for CNS drug development and suggests that (2,4-Difluorophenyl)methylamine may be effective in treating neurological disorders .

Anticancer Investigations

Investigations into the anticancer properties revealed that (2,4-Difluorophenyl)methylamine exhibited cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .

Mechanism of Action

The mechanism of action of (2,4-DIFLUOROPHENYL)METHYLAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between (2,4-difluorophenyl)methylamine and analogous fluorinated amines:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
(2,4-Difluorophenyl)methylamine 623143-41-9 C₁₀H₁₃F₂N 171.19 2,4-difluorophenyl, methyl-propylamine backbone
(S)-1-(2,4-Difluorophenyl)propan-1-amine N/A C₉H₁₁F₂N 171.19 Enantiomer with 2,4-difluorophenyl and propylamine chain (chiral center at C1)
{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine 1494793-98-4 C₁₄H₁₃F₂N 245.26 2,6-difluorophenyl substitution, methylamine backbone, biphenyl linkage
ETHYL-(2-PHENYL-PROPYL)-AMINE 52497-69-5 C₁₁H₁₇N 163.26 Non-fluorinated phenyl group, ethyl-propylamine chain
2-[4-(Difluoromethoxy)phenyl]ethylamine 875305-36-5 C₉H₁₁F₂NO 187.19 Difluoromethoxy group (OCHF₂) at para position, ethylamine backbone

Structural and Functional Analysis

Fluorine Substitution Patterns

  • 2,4-Difluorophenyl vs. 2,6-Difluorophenyl: The target compound’s 2,4-difluoro substitution (electron-withdrawing groups) enhances lipophilicity compared to non-fluorinated analogs like ETHYL-(2-PHENYL-PROPYL)-AMINE.
  • Chirality : The (S)-enantiomer of 1-(2,4-difluorophenyl)propan-1-amine () highlights the role of stereochemistry in biological activity, though specific data on enantioselectivity are absent .

Alkyl Chain Modifications

  • Propyl vs. ETHYL-(2-PHENYL-PROPYL)-AMINE (), lacking fluorine, exhibits lower molecular weight and higher hydrophilicity .

Functional Group Additions

  • Difluoromethoxy (OCHF₂) : Present in 2-[4-(difluoromethoxy)phenyl]ethylamine (), this group introduces polarity and hydrogen-bonding capacity, contrasting with the purely hydrophobic 2,4-difluorophenyl group .

Biological Activity

(2,4-Difluorophenyl)methylamine is an organic compound with the molecular formula C10H13F2N, characterized by its difluorophenyl group and propylamine side chain. This compound has gained attention in scientific research due to its potential biological activities and interactions with various molecular targets, including enzymes and receptors.

  • Molecular Weight : 185.21 g/mol
  • CAS Number : 637015-27-1
  • Synthesis : Typically synthesized through the reaction of 2,4-difluorobenzyl chloride with propylamine under basic conditions, often utilizing sodium hydroxide or potassium carbonate as a base .

The biological activity of (2,4-DIFLUOROPHENYL)METHYLAMINE is largely attributed to its ability to interact with specific molecular targets. The compound can modulate the activity of various enzymes and receptors, leading to diverse biological effects. The exact pathways involved can vary significantly based on the context of use and the specific biological system being studied .

Potential Therapeutic Applications

Research indicates that (2,4-DIFLUOROPHENYL)METHYLAMINE may have applications in treating several conditions:

  • Antiviral Activity : Investigated for its potential in antiviral therapies.
  • Anticancer Properties : Preliminary studies suggest it may exhibit anticancer activity by affecting tumor cell proliferation .
  • Neurological Effects : The compound's structure suggests possible interactions with neurotransmitter systems, which could be relevant in mood disorders or neurodegenerative diseases.

Case Studies and Research Findings

  • Enzyme Interaction Studies : In vitro assays have shown that (2,4-DIFLUOROPHENYL)METHYLAMINE can inhibit specific enzymes, indicating a potential role in drug development targeting metabolic pathways .
  • Stability and Decomposition : A study highlighted that fluorinated compounds like this one can exhibit instability under physiological conditions (e.g., pH 7.4 at 50 °C), leading to decomposition products that may influence their biological activity .
  • Structure-Activity Relationship (SAR) : Research into structurally similar compounds has revealed that modifications to the difluorophenyl group can significantly affect biological activity. For instance, compounds without fluorine substitutions showed markedly different stability profiles and enzyme interactions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific metabolic enzymes
Antiviral PotentialInvestigated for efficacy against viral infections
Anticancer ActivityShows promise in inhibiting tumor cell growth
Stability IssuesDecomposes under physiological conditions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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